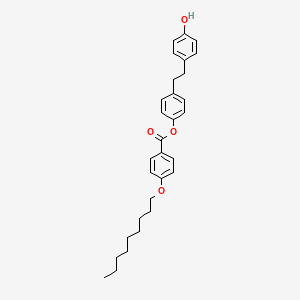

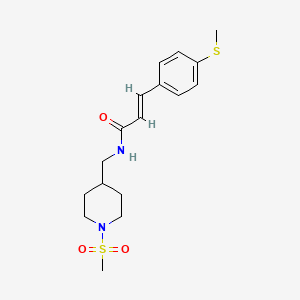

4-(4-Hydroxyphenethyl)phenyl 4-(nonyloxy)benzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Hydroxyphenethyl)phenyl 4-(nonyloxy)benzenecarboxylate, also known as NP137, is a synthetic compound that has shown promise in scientific research applications. This compound belongs to the class of phenethylphenyl carboxylates and has been found to possess potent anti-inflammatory properties.

Wissenschaftliche Forschungsanwendungen

Inhibition Mechanism in Urease

4-(4-Hydroxyphenethyl)benzene-1,2-diol has been studied as a new inhibitor against Helicobacter Pylori urease. It's been shown to be a competitive inhibitor of urease, with a Ki value of 1.48 μmol/L. This suggests potential use in rational drug design for treating gastritis and peptic ulcer (Xiao Zhu-ping, 2012).

Crystal Structures in Mesogens

Research on crystal structures of 4-[(S)-1-methylpentyloxycarbonyl]phenyl and similar compounds, which include derivatives of 4-(4-Hydroxyphenethyl)phenyl, has shown these structures to form smectic-like layers. These layers are composed of bent molecules and have been observed to transform into higher temperature solid phases (K. Hori & S. Kawahara, 1996).

Synthesis and Mesomorphic Properties

The synthesis of optically active hydroxyesters, such as 1-hydroxy-4-(1-methylheptyloxycarbonyl)benzene and derivatives involving 4-(4-Hydroxyphenethyl)phenyl, has been detailed. These compounds were intermediates for preparing liquid crystalline homologous series of di- and triesters exhibiting tilted smectic phases (W. Drzewiński et al., 1999).

Hydrolysis of Substituted Phenyltrimethoxysilane

Studies on the hydrolysis of (4-substituted phenyl)trimethoxysilane in the presence of benzyltrimethylammonium hydroxide in benzene demonstrated the formation of oligosilsesquioxanes with varying silicon atom counts. This process involves 4-(4-Hydroxyphenethyl)phenyl-related compounds (C. Pakjamsai & Y. Kawakami, 2004).

Anticonvulsant Activity Evaluation

A study on 4-(4'-Hydroxyphenyl)-2-(3-substitutedphenyl)-3-(4-substitutedphenylamino methylene)-2,3-dihydro-1,5-benzothiazepines and related compounds revealed their potential as anticonvulsant agents. This research showcases the biomedical applications of 4-(4-Hydroxyphenethyl)phenyl derivatives (N. Garg et al., 2010).

Migration of Deuterium in Hydroxylation of Aromatic Substrates

The study on the hydroxylation of aromatic substrates, including 4-(4-Hydroxyphenethyl)phenyl derivatives, revealed insights into the migration of deuterium during these processes. This work is significant for understanding the chemical behavior of such compounds (J. Daly et al., 1968).

Synthesis and Properties of Novel Polyamides

Research on the synthesis of high-molecular-weight polyamides based on dicarboxylic acids, including compounds related to 4-(4-Hydroxyphenethyl)phenyl, demonstrated their potential in creating amorphous, soluble, and strong materials (S. Hsiao & Hui-Yu Chang, 1996).

Synthesis of Effective Components in Medicinal Herbs

A study on the synthesis of hydroxyphenethyl anisate, which is related to 4-(4-Hydroxyphenethyl)phenyl, from 4-hydroxy benzoic acid and methyl 4-hydroxyphenylacetate, highlights its importance as an effective component in traditional Chinese medicinal herbs (Z. Wan, 2001).

Safety and Hazards

Eigenschaften

IUPAC Name |

[4-[2-(4-hydroxyphenyl)ethyl]phenyl] 4-nonoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O4/c1-2-3-4-5-6-7-8-23-33-28-21-15-26(16-22-28)30(32)34-29-19-13-25(14-20-29)10-9-24-11-17-27(31)18-12-24/h11-22,31H,2-10,23H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIALIMDYKJZLAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hydroxyphenethyl)phenyl 4-(nonyloxy)benzenecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2423519.png)

![N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide](/img/structure/B2423523.png)

![(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2423527.png)

![4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2423531.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide](/img/structure/B2423536.png)

![7-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2423540.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2423541.png)